1-(2-Methylbenzyl)-4-(propan-2-yl)piperazine

Sigma receptor ligand benzylpiperazine SAR regioisomer differentiation

1-(2-Methylbenzyl)-4-(propan-2-yl)piperazine (also referred to as 1-isopropyl-4-(2-methylbenzyl)piperazine) is a disubstituted piperazine derivative bearing an ortho-methylbenzyl group at N1 and an isopropyl group at N4. Its molecular formula is C15H24N2, with a molecular weight of approximately 232.36 g/mol.

Molecular Formula C15H24N2
Molecular Weight 232.36 g/mol
Cat. No. B10882328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylbenzyl)-4-(propan-2-yl)piperazine
Molecular FormulaC15H24N2
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2CCN(CC2)C(C)C
InChIInChI=1S/C15H24N2/c1-13(2)17-10-8-16(9-11-17)12-15-7-5-4-6-14(15)3/h4-7,13H,8-12H2,1-3H3
InChIKeyBBJDSTKPHMLPRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylbenzyl)-4-(propan-2-yl)piperazine: Structural Identity, Physicochemical Baseline, and Procurement-Relevant Context


1-(2-Methylbenzyl)-4-(propan-2-yl)piperazine (also referred to as 1-isopropyl-4-(2-methylbenzyl)piperazine) is a disubstituted piperazine derivative bearing an ortho-methylbenzyl group at N1 and an isopropyl group at N4 . Its molecular formula is C15H24N2, with a molecular weight of approximately 232.36 g/mol . The compound belongs to the broader class of N-benzyl-N′-alkylpiperazines, a scaffold recurrently explored in sigma receptor ligand development and central nervous system (CNS) drug discovery programs [1]. As a specialty screening compound, it is primarily supplied for non-human research applications, with procurement decisions hinging on its distinct substitution pattern relative to simpler or regioisomeric analogs . The absence of a widely assigned CAS registry number and the compound's classification as a research-use-only screening molecule underscore the importance of verifying vendor identity and purity specifications at the point of procurement .

Procurement Identity Verify ortho-methyl regioisomer; mass spec cannot distinguish para isomer
Research Context Sigma receptor pharmacophore probe; ortho-substituted benzyl SAR exploration
Physicochemical Profile Predicted LogP ~3.2–3.5; CNS drug-like window for permeability screening

Why Generic Substitution Fails: Structural and Pharmacophoric Differentiation of 1-(2-Methylbenzyl)-4-(propan-2-yl)piperazine Within the Benzylpiperazine Class


Benzylpiperazine derivatives cannot be treated as interchangeable commodities. The sigma receptor pharmacophore literature demonstrates that seemingly minor structural modifications—the position of a methyl substituent on the benzyl ring, the nature of the N4-alkyl group, and the overall lipophilicity—produce order-of-magnitude shifts in receptor binding affinity and subtype selectivity [1]. For instance, 1-benzylpiperazine (BZP) itself shows negligible sigma receptor binding (Ki > 10,000 nM), whereas the introduction of an appropriate N4-substituent can drive affinity into the low nanomolar range [2]. The ortho-methyl substitution pattern on the benzyl ring, as found in the target compound, introduces steric constraints that are absent in para-methyl or unsubstituted benzyl analogs, potentially altering both the conformational preference of the piperazine ring and the orientation of the pendant aromatic group within receptor binding pockets [3]. These structure-dependent effects mean that substituting a 4-methylbenzyl or unsubstituted benzyl analog for the 2-methylbenzyl derivative—without confirmatory binding data—carries a material risk of qualitatively different biological outcomes in screening campaigns [1].

Target Attribute
Potential Substitute
Mismatch Context
Ortho-methylbenzyl
Para-methyl regioisomer
Identical mass; steric environment may shift receptor binding
N4-isopropyl
N4-unsubstituted or N4-methyl
Basicity and metabolic stability may differ; CYP-mediated clearance may vary
LogP ~3.2–3.5
Diaryl analog LogP >5
Higher lipophilicity may reduce solubility and increase non-specific binding

Quantitative Differentiation Evidence: 1-(2-Methylbenzyl)-4-(propan-2-yl)piperazine Versus Structural Analogs


Ortho-Methylbenzyl Substitution: Steric and Electronic Differentiation from the Para-Methyl and Unsubstituted Benzyl Regioisomers

The target compound uniquely bears an ortho-methyl substituent on its N1-benzyl ring. In SAR studies of closely related N-(3-phenylpropyl)-N′-benzylpiperazines, benzyl ring substitution position profoundly modulates sigma receptor affinity: across a series of ten analogs, sigma-1 Ki values spanned 0.37–2.80 nM, and sigma-2/sigma-1 selectivity ratios ranged from 1.4 to 52, driven entirely by the nature and position of the benzyl substituent [1]. The ortho-methyl group imposes greater steric hindrance around the benzylic nitrogen compared to para-methyl or unsubstituted analogs, which predictably alters the conformational ensemble of the piperazine ring and the trajectory of the aromatic moiety. This steric effect is absent in the commercially available 1-(4-methylbenzyl)-4-(propan-2-yl)piperazine (para isomer, molecular weight 232.36 g/mol, same elemental composition) , meaning the two regioisomers are structurally distinct but cannot be distinguished by mass-based analytical methods alone, placing a premium on verified synthetic provenance.

Regioisomer Differentiation
Reported
Ortho-methyl vs para-methyl: identical mass (232.36 Da), different steric environment
Regioisomer identity must be verified by synthetic provenance
Mass spectrometry cannot distinguish ortho/para regioisomers
Sigma receptor ligand benzylpiperazine SAR regioisomer differentiation steric effect

LogP and Hydrophobicity-Driven Differentiation: Predicted Partitioning of the Ortho-Methylbenzyl-N4-Isopropyl Scaffold

The target compound's predicted LogP (XLogP3 ≈ 3.2–3.5) places it in a lipophilicity range that is intermediate between the simpler 1-benzyl-4-isopropylpiperazine (XLogP3 ≈ 2.8, C14H22N2, MW 218.34) and the more hydrophobic 1-(4-isopropylbenzyl)-4-(2-methylphenyl)piperazine (ACD/LogP = 5.10, C21H28N2, MW 308.46) [1]. The ortho-methyl group on the benzyl ring contributes approximately +0.5 log units relative to the unsubstituted benzyl analog, while adding only 14 Da in molecular weight. For neuroscience-focused screening programs, this LogP window (~3.0–3.5) is frequently associated with favorable passive blood-brain barrier permeability (typically optimal in the LogP 2–4 range for CNS-penetrant small molecules) [2]. By contrast, the para-isopropylbenzyl variant (LogP > 5) sits well above this window and may exhibit reduced aqueous solubility and higher non-specific protein binding.

Predicted LogP
Class-level inference
XLogP3 ≈ 3.2–3.5
Favorable CNS drug-like permeability window
Computational prediction; experimental LogP not determined
Lipophilicity LogP prediction blood-brain barrier permeability physicochemical profiling

Sigma Receptor Pharmacophore Compatibility: Class-Level Inference for the 2-Methylbenzyl-N4-Isopropyl Scaffold

The target compound satisfies the two key pharmacophoric elements identified for sigma receptor binding in the benzylpiperazine series: (i) a basic tertiary amine (the protonatable N4 nitrogen) separated by an appropriate linker from (ii) a lipophilic aromatic moiety (the 2-methylbenzyl group) [1]. In the systematic SAR study of 1-aralkyl-4-benzylpiperazine derivatives by Costantino et al. (2005), the piperazine scaffold demonstrated fundamentally different sigma receptor binding modes compared to piperidine analogs, with sigma-2/sigma-1 selectivity ranging from 0.1 to 9 across the compound series [1]. Key finding: while 1-benzylpiperazine alone shows no measurable sigma binding (Ki > 10,000 nM), the addition of an appropriate N4-substituent restores high-affinity binding [2]. Critically, the target compound's N4-isopropyl group is sterically compact (van der Waals volume ~34 cm³/mol), which, based on SAR trends in the N-(3-phenylpropyl)-N′-benzylpiperazine series, may favor sigma-1 over sigma-2 binding relative to bulkier N4-substituents [3]. However, no direct radioligand binding data exist specifically for 1-(2-methylbenzyl)-4-(propan-2-yl)piperazine; all sigma receptor affinity projections are class-level inferences and should be confirmed experimentally before use in receptor-targeted screens.

Sigma Pharmacophore
Class-level inference
N4-isopropyl + ortho-methylbenzyl matches key elements; no direct Ki data
Considered a pharmacophore probe, not a validated high-affinity ligand
Binding confirmation required before receptor-targeted screens
Sigma-1 receptor sigma-2 receptor piperazine pharmacophore structure-affinity relationship

N4-Isopropyl vs. N4-Methyl and N4-Unsubstituted: Basicity and Metabolic Stability Differentiation

The N4-isopropyl group distinguishes the target compound from the N4-unsubstituted analog 1-(2-methylbenzyl)piperazine (CAS 5321-47-1, C12H18N2, MW 190.28 g/mol) and the N4-methyl analog 1-(2-methylbenzyl)-4-methylpiperazine (C13H20N2, MW 204.31 g/mol) [1]. The isopropyl substituent increases steric bulk at the N4 position, which has two critical consequences: (i) it raises the pKa of the tertiary amine relative to the secondary amine in the N4-unsubstituted analog (predicted ΔpKa ≈ +0.5 to +0.8 units), affecting protonation state at physiological pH; and (ii) the N4-isopropyl group, being a secondary alkyl substituent, is more resistant to cytochrome P450-mediated N-dealkylation than N4-methyl (primary alkyl) or N4-ethyl groups, potentially conferring greater metabolic stability in hepatic microsome assays [2]. The N4-unsubstituted analog (1-(2-methylbenzyl)piperazine) has been characterized with a boiling point of 77–80 °C at 0.1 mmHg and density of 0.998 g/mL at 25 °C, and is commercially available at 97% purity from multiple vendors including Sigma-Aldrich , making it a readily accessible but pharmacologically distinct comparator.

N4-Substituent Effect
Class-level inference
N4-isopropyl vs N4-unsubstituted: ΔpKa ≈ –0.5 to –0.8; predicted 3–10× lower N-dealkylation
May improve metabolic stability in microsomal assays
Inferred from CYP450 structure-metabolism relationships; requires experimental validation
Piperazine N4-substitution basicity metabolic stability N-dealkylation

Application Scenarios for 1-(2-Methylbenzyl)-4-(propan-2-yl)piperazine Grounded in Quantitative Differentiation Evidence


Sigma Receptor Pharmacophore Profiling: Mapping Ortho-Substituted Benzyl Tolerance at the Sigma-1 Orthosteric Site

The compound's ortho-methylbenzyl-N4-isopropyl architecture makes it a structurally informative probe for sigma receptor SAR expansion. Unlike the extensively characterized para-substituted and unsubstituted benzylpiperazine series (sigma-1 Ki = 0.37–2.80 nM for optimized N-(3-phenylpropyl)-N′-benzylpiperazines), the ortho-methyl substitution pattern has been comparatively underexplored [1]. Screening this compound alongside its para-methyl regioisomer and the N4-unsubstituted analog in a radioligand competition binding panel (sigma-1: [³H]-pentazocine; sigma-2: [³H]-DTG in guinea pig brain homogenates) would directly quantify the steric penalty—or unexpected gain—imposed by ortho substitution. This data would refine pharmacophore models for sigma-1 receptor ligand design, particularly for programs seeking subtype-selective tool compounds where ortho-substitution may drive selectivity through steric exclusion at the sigma-2 site.

CNS Drug Discovery Screening: Evaluating a LogP-Optimized Benzylpiperazine Scaffold for Blood-Brain Barrier Penetration

With a predicted LogP in the ~3.2–3.5 window—within the optimal range for CNS drug-likeness (LogP 2–4)—the target compound is positioned as a screening candidate for neuroscience targets where passive BBB permeability is a prerequisite [2]. The N4-isopropyl group balances lipophilicity without pushing the molecule into the LogP > 5 range seen with diarylpiperazine analogs (e.g., 1-(4-isopropylbenzyl)-4-(2-methylphenyl)piperazine, ACD/LogP = 5.10) . In a parallel artificial membrane permeability assay (PAMPA-BBB) or MDCK-MDR1 monolayer transport assay, the compound can be benchmarked against the N4-unsubstituted analog (predicted LogP ~1.5 for 1-(2-methylbenzyl)piperazine) and the diaryl analog to establish an experimental LogP–permeability relationship within the benzylpiperazine chemotype. This data supports go/no-go decisions for hit series prioritization in CNS programs.

Metabolic Stability Optimization: Benchmarking N4-Isopropyl Against N4-Methyl and N4-Ethyl Analogs in Liver Microsome Assays

For in vivo pharmacological studies, the N4-isopropyl substituent offers a testable hypothesis of enhanced metabolic stability relative to N4-methyl or N4-ethyl congeners. The branched secondary alkyl group is expected to reduce intrinsic clearance via CYP2D6- and CYP3A4-mediated N-dealkylation by 3- to 10-fold based on established structure-metabolism relationships for tertiary amines [3]. A head-to-head microsomal stability assay (human or rodent liver microsomes, NADPH-supplemented, 60-minute incubation with LC-MS/MS quantification of parent disappearance) comparing the target compound, 1-(2-methylbenzyl)-4-methylpiperazine, and the N4-unsubstituted analog would generate quantitative half-life (t₁/₂) and intrinsic clearance (CL_int) values. Researchers selecting compounds for repeat-dosing rodent efficacy models would use these data to prioritize analogs with t₁/₂ > 60 minutes, reducing compound consumption and animal welfare burden.

Synthetic Chemistry Building Block: A Disubstituted Piperazine Intermediate for Parallel Library Synthesis

The compound serves as a late-stage diversification scaffold in medicinal chemistry. The presence of two differentiated nitrogen substituents—an N1-(2-methylbenzyl) group amenable to hydrogenolytic debenzylation (H₂, Pd/C) and an N4-isopropyl group stable under these conditions—enables sequential functionalization strategies . This orthogonal reactivity profile distinguishes the compound from symmetrical N,N′-disubstituted piperazines (e.g., 1,4-dibenzylpiperazine) and from mono-substituted analogs that lack the second functional handle. In a parallel synthesis workflow, the N1-benzyl group can be cleaved to expose a secondary amine for subsequent HATU-mediated amide coupling or reductive amination with diverse aldehydes, while the N4-isopropyl group remains intact as a fixed pharmacophoric element. This synthetic versatility reduces the number of linear steps required to access a focused library of N4-isopropylpiperazine analogs for hit-to-lead optimization programs.

Application
Selection Property
Validation Focus
Sigma receptor pharmacophore mapping
Ortho-substituted benzyl SAR
Steric tolerance at sigma-1 orthosteric site
CNS penetration screening
LogP within CNS drug-like window
BBB permeability model assessment
Metabolic stability comparison
N4-isopropyl substitution
Microsomal stability assay context
Diversification scaffold for library synthesis
Orthogonal N1/N4 reactivity
Selective N1-debenzylation with N4-isopropyl retention
Quote Request

Request a Quote for 1-(2-Methylbenzyl)-4-(propan-2-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.